molecular formula C11H22OS B14554621 2-(tert-Butylsulfanyl)-1,2,3,3-tetramethylcyclopropan-1-ol CAS No. 62234-62-2

2-(tert-Butylsulfanyl)-1,2,3,3-tetramethylcyclopropan-1-ol

Cat. No.: B14554621
CAS No.: 62234-62-2
M. Wt: 202.36 g/mol
InChI Key: YOHASCLWVKODFV-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)-1,2,3,3-tetramethylcyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with tert-butylsulfanyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)-1,2,3,3-tetramethylcyclopropan-1-ol typically involves the reaction of tert-butylthiol with a suitable cyclopropane precursor under controlled conditions. One common method includes the use of lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This one-pot reaction is efficient and yields the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing robust purification techniques to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)-1,2,3,3-tetramethylcyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to yield different alcohol derivatives.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(tert-Butylsulfanyl)-1,2,3,3-tetramethylcyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfanyl)-1,2,3,3-tetramethylcyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butylsulfanyl)-1,2,3,3-tetramethylcyclopropan-1-ol is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

62234-62-2

Molecular Formula

C11H22OS

Molecular Weight

202.36 g/mol

IUPAC Name

2-tert-butylsulfanyl-1,2,3,3-tetramethylcyclopropan-1-ol

InChI

InChI=1S/C11H22OS/c1-8(2,3)13-11(7)9(4,5)10(11,6)12/h12H,1-7H3

InChI Key

YOHASCLWVKODFV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)SC(C)(C)C)(C)O)C

Origin of Product

United States

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